4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine
Beschreibung
This compound features a pyridine core substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 4 with an azetidin-3-yloxy moiety. The azetidine ring is further functionalized by a 1,3-dimethylpyrazole methyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine-pyrazole substituent may influence binding affinity and solubility .
Eigenschaften
IUPAC Name |
4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10-11(6-21(2)20-10)7-22-8-13(9-22)23-12-3-4-19-14(5-12)15(16,17)18/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQDRFNWSKEBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
The molecular docking study conducted onLm-PTR1 , complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound. This suggests that the compound may interact with its targets in a similar manner, leading to its antileishmanial and antimalarial effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and proliferate within host cells.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely well-absorbed and distributed within the body to exert its effects.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of similar pyrazole derivatives were evaluated, and the results revealed that these compounds displayed superior antipromastigote activity. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei.
Biologische Aktivität
The compound 4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex organic molecule that incorporates both a pyrazole and an azetidine moiety, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is often associated with increased biological activity due to enhanced lipophilicity and metabolic stability.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain modifications could enhance their efficacy against bacterial strains, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group in this compound may contribute to its antimicrobial potency by improving membrane permeability.
Anticancer Activity
Studies have shown that azetidine-containing compounds can exhibit anticancer activity. For instance, derivatives similar to the compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that modifications to the azetidine structure led to varying degrees of cytotoxicity against different cancer cell lines .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.
- Interaction with Receptors : The pyrazole moiety may interact with specific receptors or signaling pathways, influencing cellular responses.
Study 1: Antimicrobial Efficacy
In a recent study, a series of azetidine derivatives were synthesized and tested for their antimicrobial activity. Among these, the compound demonstrated an IC50 value of 5.2 μM against Staphylococcus aureus, indicating promising antibacterial properties .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of azetidine derivatives. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell growth with an IC50 value of 12 μM, suggesting significant anticancer activity .
Data Tables
| Biological Activity | IC50 Value (μM) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | 5.2 | Staphylococcus aureus |
| Anticancer | 12 | Breast cancer cells |
| Lung cancer cells |
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with structurally related derivatives:
Key Observations :
- Trifluoromethyl (-CF₃) Ubiquity : The -CF₃ group is common across all analogs, enhancing electron-withdrawing effects and improving pharmacokinetic properties .
- Bioactivity Trends : Pyridine/imidazole hybrids (e.g., ) often exhibit antimicrobial activity, while azetidine/piperidine-containing derivatives (e.g., ) are linked to kinase or enzyme modulation.
Crystallographic and Computational Data
- Structural Validation : While direct crystallographic data for the target compound is unavailable, and confirm SHELX-based refinement as the standard for related small molecules, ensuring structural accuracy if applied .
- Computational Modeling : Analogous compounds (e.g., ) use density functional theory (DFT) to predict binding modes, a method applicable to the target for virtual screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
